

Unraveling the Expression Landscape of RBM20: A Technical Guide for Researchers

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Compound of Interest

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Disclaimer: The term "**BM 20**" is not a standard identifier for a known gene or protein in widely used biological databases. Based on the nomenclature, "RBM20" (RNA Binding Motif Protein 20) is the most probable intended subject of this guide. RBM20 is a critical regulator of messenger RNA (mRNA) splicing, particularly for genes involved in cardiac muscle function.[1][2][3] This document will therefore focus on the expression, function, and study of RBM20.

This in-depth technical guide provides a comprehensive overview of RBM20 expression across various cell types and tissues. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into the roles of this important RNA-binding protein.

Introduction to RBM20

RNA Binding Motif Protein 20 (RBM20) is a key regulator of alternative splicing, a process that allows for the production of multiple protein variants from a single gene.[1][3] RBM20 primarily functions by binding to specific RNA sequences and influencing which exons are included or excluded from the final mRNA transcript.[1] Mutations in the RBM20 gene have been strongly associated with the development of familial dilated cardiomyopathy, a condition characterized by the enlargement and weakening of the heart muscle.[2][3]

RBM20 Expression in Tissues and Cell Types

The expression of RBM20 is most prominently observed in cardiac and skeletal muscle tissues. However, its expression has also been detected in other tissues, albeit at lower levels.

Quantitative Expression Data

The following table summarizes the expression of RBM20 across different human tissues based on data from various expression atlases. The expression levels are provided as normalized units, which may vary between different data sources.

Tissue	Expression Level (Normalized Units)	Data Source
Heart	High	Genotype-Tissue Expression (GTEx) project
Skeletal Muscle	Moderate to High	Genotype-Tissue Expression (GTEx) project
Adipose Tissue	Low	Genotype-Tissue Expression (GTEx) project
Adrenal Gland	Low	Genotype-Tissue Expression (GTEx) project
Artery	Low	Genotype-Tissue Expression (GTEx) project
Brain	Low	Genotype-Tissue Expression (GTEx) project
Colon	Low	Genotype-Tissue Expression (GTEx) project
Esophagus	Low	Genotype-Tissue Expression (GTEx) project
Kidney	Low	Genotype-Tissue Expression (GTEx) project
Liver	Low	Genotype-Tissue Expression (GTEx) project
Lung	Low	Genotype-Tissue Expression (GTEx) project
Pancreas	Low	Genotype-Tissue Expression (GTEx) project
Pituitary	Low	Genotype-Tissue Expression (GTEx) project

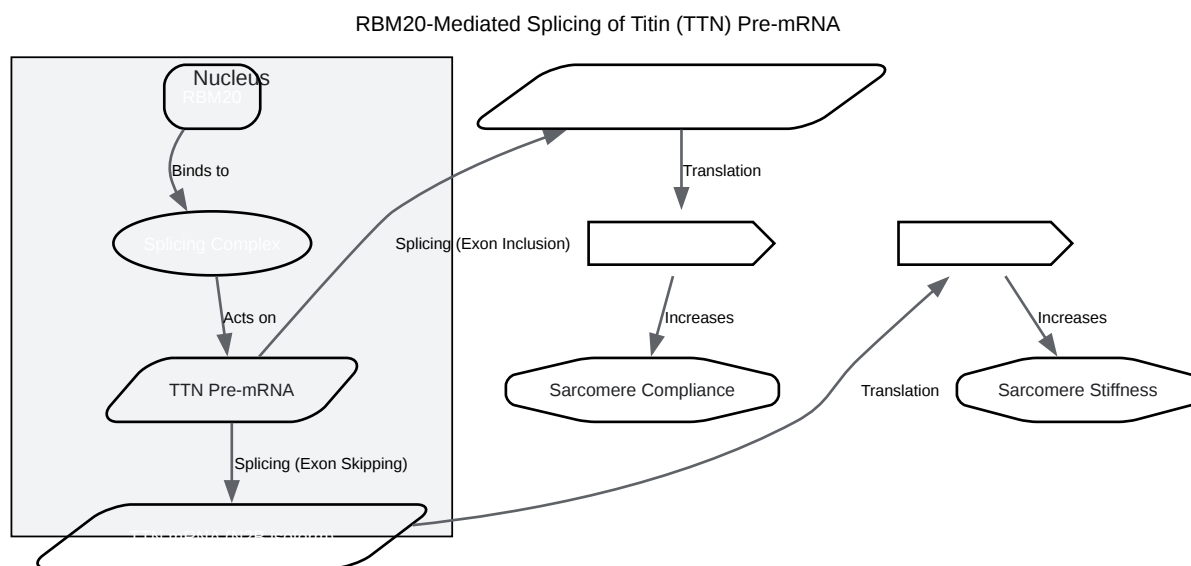
Small Intestine	Low	Genotype-Tissue Expression (GTEx) project
Spleen	Low	Genotype-Tissue Expression (GTEx) project
Stomach	Low	Genotype-Tissue Expression (GTEx) project
Testis	Low	Genotype-Tissue Expression (GTEx) project
Thyroid	Low	Genotype-Tissue Expression (GTEx) project
Uterus	Low	Genotype-Tissue Expression (GTEx) project
Vagina	Low	Genotype-Tissue Expression (GTEx) project

Note: Expression levels are relative and intended for comparative purposes. For absolute quantification, it is recommended to consult the primary data sources.

RBM20 Signaling and Functional Pathways

RBM20 plays a crucial role in the post-transcriptional regulation of genes essential for cardiac muscle structure and function. Its primary mechanism of action involves the regulation of alternative splicing of the titin (TTN) gene, which encodes a giant protein responsible for the passive elasticity of muscle.^[1] RBM20-mediated exon skipping in TTN is a critical process for the transition of TTN isoforms during cardiac development and in response to physiological cues.^[1]

Below is a diagram illustrating the central role of RBM20 in the regulation of TTN splicing.



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Caption: RBM20 regulates the alternative splicing of TTN pre-mRNA, leading to different protein isoforms that affect sarcomere properties.

Experimental Protocols for Studying RBM20 Expression

Accurate assessment of RBM20 expression is crucial for understanding its physiological and pathological roles. Below are detailed methodologies for key experiments used to quantify RBM20 at the RNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for RBM20 mRNA Expression

qRT-PCR is a sensitive method for quantifying mRNA levels.

Protocol:

- **RNA Extraction:** Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
- **cDNA Synthesis:** Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- **qRT-PCR Reaction:** Prepare a reaction mix containing cDNA template, forward and reverse primers for RBM20 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based PCR master mix.
- **Thermal Cycling:** Perform the qRT-PCR reaction in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- **Data Analysis:** Calculate the relative expression of RBM20 mRNA using the $\Delta\Delta C_t$ method, normalizing to the expression of the reference gene.

Recommended Human RBM20 Primers:

- Forward: 5'-AGCCACAGAAAGCCAGAGAG-3'
- Reverse: 5'-GCTTCATAGGCACTGGCTTC-3'

Western Blotting for RBM20 Protein Expression

Western blotting allows for the detection and quantification of RBM20 protein.

Protocol:

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford protein

assay.

- **SDS-PAGE:** Denature 20-30 µg of protein lysate by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for RBM20 (e.g., rabbit anti-RBM20) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- **Analysis:** Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for RBM20 Localization in Tissues

IHC is used to visualize the distribution of RBM20 protein within tissue sections.

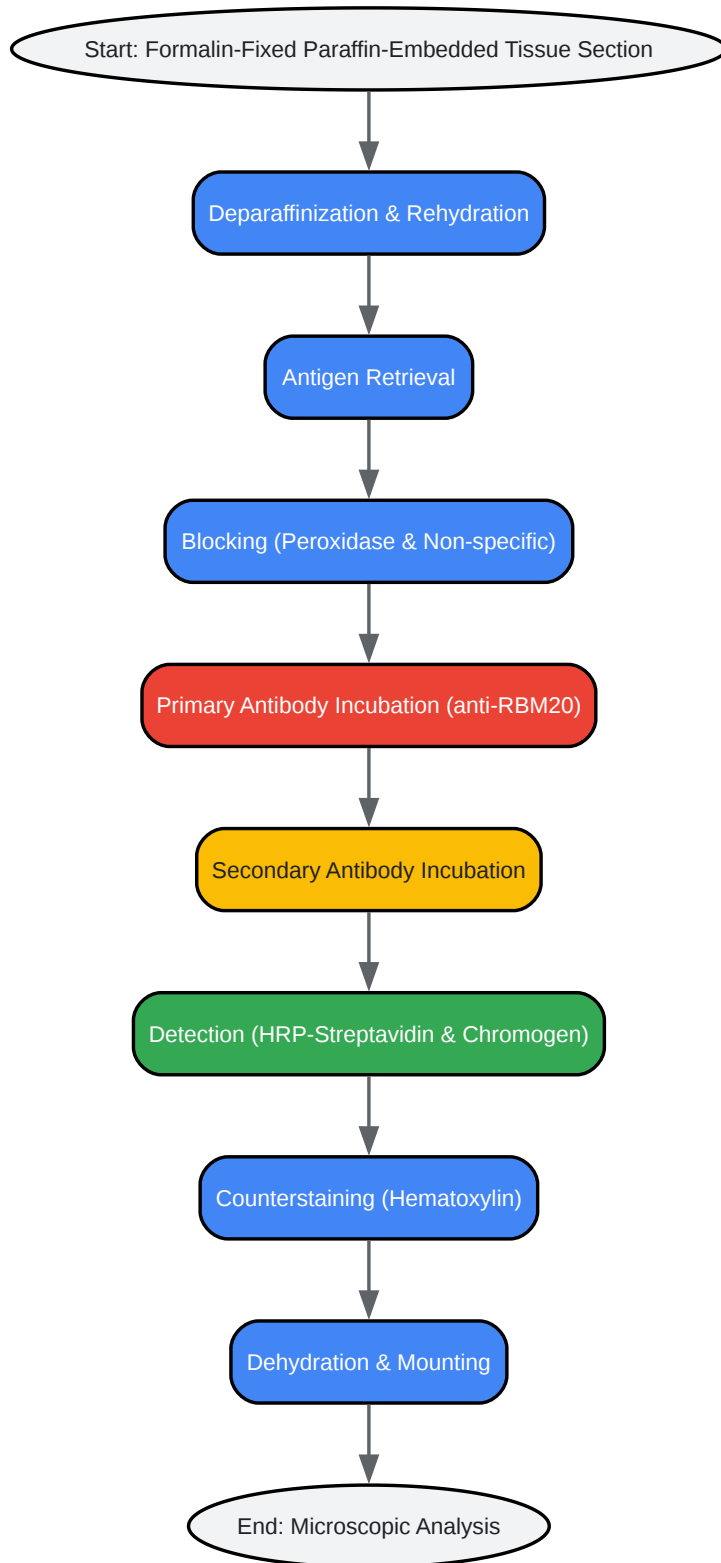
Protocol:

- **Tissue Preparation:** Fix fresh tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount on charged slides.
- **Deparaffinization and Rehydration:** Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody against RBM20 overnight at 4°C.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
- **Counterstaining and Mounting:** Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
- **Imaging:** Examine the slides under a microscope to assess the localization and intensity of RBM20 staining.

Below is a workflow diagram for the immunohistochemistry protocol.

Immunohistochemistry (IHC) Workflow for RBM20 Detection

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Caption: A stepwise workflow for the detection of RBM20 protein in tissue sections using immunohistochemistry.

Conclusion

RBM20 is a critical regulator of alternative splicing with a predominant expression in cardiac and skeletal muscles. Its role in cardiac physiology and pathology, particularly in the context of dilated cardiomyopathy, makes it an important target for research and potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for scientists to investigate the multifaceted functions of RBM20. Further research into the tissue- and cell-type-specific expression and regulation of RBM20 will be crucial for a complete understanding of its biological significance.

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